2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
2-(Ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a tetracyclic core with specific substituents: an ethylthio group at position 2, a 4-hydroxyphenyl group at position 5, and 8,8-dimethyl moieties. Pyrimido[4,5-b]quinolines are of significant pharmaceutical interest due to their structural diversity and bioactivity, particularly in anticancer and antimicrobial applications . This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-28-20-23-18-17(19(27)24-20)15(11-5-7-12(25)8-6-11)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15,25H,4,9-10H2,1-3H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMHJZZKNSWIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multistep organic synthesis. A common route starts with the formation of the quinoline core, followed by stepwise functional group modifications:
Formation of the Quinoline Core: : Starting from readily available anilines and carbonyl compounds, the formation of the quinoline core can be achieved through a Povarov reaction or Friedländer synthesis.
Introduction of the Pyrimido Group: : The core structure is modified by introducing the pyrimido group via cyclocondensation reactions.
Functional Group Installations: : The ethylthio and hydroxyphenyl groups are introduced using standard functional group interconversions and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would focus on optimizing yield and purity while minimizing cost and environmental impact. Large-scale syntheses might employ flow chemistry techniques and catalytic processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: : Conversion of the ethylthio group to sulfoxides or sulfones.
Reduction: : Reduction of the quinoline core or other reducible functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.
Reduction: : Using hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: : Using halogens (Cl, Br) or strong nucleophiles under anhydrous conditions.
Major Products
The major products from these reactions would depend on the specific functional groups targeted but may include various quinoline derivatives with modified electronic properties and enhanced biological activity.
Scientific Research Applications
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has found applications across several fields:
Chemistry: : Utilized as a precursor for synthesizing complex heterocyclic systems and studying reaction mechanisms.
Biology: : Employed in probing biochemical pathways and enzyme interactions due to its reactive moieties.
Medicine: : Investigated for its potential as an antimicrobial, anticancer, or neuroactive agent.
Industry: : Utilized in developing advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with biological targets:
Molecular Targets: : Could include enzymes, receptors, and DNA. The hydroxyphenyl group, for instance, may form hydrogen bonds with active sites, while the ethylthio group might engage in hydrophobic interactions.
Pathways Involved: : The quinoline core can intercalate with DNA or inhibit topoisomerases, affecting cellular replication and transcription processes.
Comparison with Similar Compounds
Structural Variations
The core pyrimido[4,5-b]quinoline structure allows for modular substitution, enabling diverse pharmacological profiles. Key structural differences among analogs include:
Key Observations :
- Position 2 : Thioether substituents (ethyl, isopropyl, nitrobenzyl) influence lipophilicity and electronic properties. Bulky groups like nitrobenzylthio (MW 502.6) may reduce membrane permeability compared to ethylthio .
- Position 5: Aromatic substituents (4-hydroxyphenyl vs. 4-chlorophenyl) modulate hydrogen bonding and electron-withdrawing/donating effects.
Key Observations :
- Carbocationic catalysts (e.g., TrCl) enable efficient multicomponent synthesis of complex analogs .
- Stepwise approaches using DMF-DMA and hydrazine allow precise introduction of amino/imino groups .
Physicochemical Properties
Substituents significantly impact molecular weight, solubility, and stability:
Key Observations :
- Nitro and chloro groups reduce aqueous solubility due to hydrophobicity .
- Hydroxyl groups enhance polarity but may necessitate prodrug strategies for bioavailability.
Bioactivity Profiles
Pyrimido[4,5-b]quinolines exhibit diverse pharmacological activities:
Key Observations :
Biological Activity
The compound 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic derivative of quinoline known for its diverse biological activities. Research has indicated that quinoline and its derivatives possess significant pharmacological properties including antimicrobial, antifungal, antitumor, and antioxidant activities. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a quinoline core modified with an ethylthio group and a hydroxyphenyl moiety which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, a study demonstrated that related compounds exhibited significant antifungal activity against various strains such as Candida dubliniensis and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 μg/mL . The specific compound is hypothesized to exhibit similar mechanisms of action due to its structural similarities.
Antioxidant Activity
Quinoline derivatives are also recognized for their antioxidant properties. A study reported that several quinoline derivatives showed substantial free radical scavenging activity. The compound's ability to reduce DPPH radicals was noted as a key indicator of its potential antioxidant effects . This activity is essential for protecting cells from oxidative stress-related damage.
Study 1: Antifungal Activity Assessment
In a comparative study evaluating antifungal activities of various quinoline derivatives, a compound structurally similar to our target compound was tested against multiple fungal strains. The results indicated that compounds with hydroxyl substitutions displayed enhanced antifungal efficacy compared to their non-hydroxylated counterparts. This suggests that our compound may possess significant antifungal properties due to the presence of the hydroxyphenyl group .
Study 2: Antioxidant Efficacy Evaluation
A recent investigation into the antioxidant activities of quinoline derivatives showed that compounds with ethylthio groups exhibited higher radical scavenging capabilities compared to those without such modifications. The study employed various assays including DPPH and ABTS radical scavenging methods. The findings support the assertion that our compound could serve as an effective antioxidant agent .
The biological activities of quinoline derivatives are often attributed to their ability to interact with various biological targets:
- Antimicrobial Action : Interaction with fungal cell membranes leading to increased permeability.
- Antioxidant Action : Scavenging of free radicals through electron donation.
- Anticancer Mechanisms : Modulation of apoptotic pathways and inhibition of tumor growth through interference with cell cycle progression.
Q & A
Q. How can researchers validate conflicting reports on the compound’s solubility profile?
- Methodological Answer : Conduct systematic solubility tests in buffered media (pH 1.2–7.4) using shake-flask or HPLC methods. Compare with predicted logP values (e.g., ChemAxon software). Note that the 4-hydroxyphenyl group may confer pH-dependent solubility, requiring protonation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
